3-Desmethyl Gatifloxacin-d8
3-Desmethyl Gatifloxacin-d8
Brand Name:
Vulcanchem
CAS No.:
1794941-53-9
VCID:
VC0133416
InChI:
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2
SMILES:
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O
Molecular Formula:
C18H20FN3O4
Molecular Weight:
369.422
3-Desmethyl Gatifloxacin-d8
CAS No.: 1794941-53-9
Cat. No.: VC0133416
Molecular Formula: C18H20FN3O4
Molecular Weight: 369.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794941-53-9 |
|---|---|
| Molecular Formula | C18H20FN3O4 |
| Molecular Weight | 369.422 |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)/i4D2,5D2,6D2,7D2 |
| Standard InChI Key | XJCSNIFKGXSDGN-DUSUNJSHSA-N |
| SMILES | COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator